(2R,3S)-2-Amino-3-hydroxybutanamide
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Overview
Description
(2R,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the use of aldolase enzymes isolated from Streptomyces amakusaensis, which catalyze the reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield the desired enantiomer with high enantiomeric purity . Another method involves the use of chiral derivatizing reagents such as S-(-)-menthyl chloroformate to form diastereomers, which are then separated and hydrolyzed to obtain the pure enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes using engineered microbial strains. These strains are optimized to produce the compound in high yields and with high enantiomeric purity. The use of whole-cell biocatalysts and isolated enzymes from Yarrowia lipolytica has been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted amino alcohols.
Scientific Research Applications
(2R,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The pathways involved in its action include various metabolic and signaling pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S)-2-Amino-3-hydroxybutanamide include other chiral amino alcohols and β-hydroxy-α-amino acids. Examples include (2S,3R)-2-Amino-3-hydroxybutanamide and (2R,3R)-2-Amino-3-hydroxybutanamide.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .
Biological Activity
(2R,3S)-2-Amino-3-hydroxybutanamide, also known as threoninamide, is a chiral amino acid derivative with significant biological activity. This compound plays a crucial role in various metabolic processes and has been studied for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C4H10N2O2
- Molecular Weight : Approximately 102.13 g/mol
- Chirality : The compound has specific stereochemistry at the second and third carbon atoms, contributing to its biological specificity.
Biological Activities
This compound exhibits a range of biological activities:
-
Metabolic Role :
- As a derivative of threonine, it participates in protein synthesis and metabolism.
- It is involved in various enzymatic reactions due to its functional groups (amino and hydroxyl), which facilitate interactions with enzymes.
-
Enzyme Interaction :
- The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, influencing metabolic pathways significantly.
- Its stereochemistry enhances binding affinity to specific enzymes, affecting their catalytic efficiency.
-
Pharmaceutical Potential :
- Research indicates that this compound may have therapeutic applications in treating metabolic disorders and conditions linked to enzyme dysfunctions.
The mechanism by which this compound exerts its effects involves several key interactions:
- Enzyme Binding : The presence of hydroxyl and amino groups allows the compound to form hydrogen bonds with active sites of enzymes. This interaction can modulate enzyme activity either by acting as an inhibitor or as a substrate.
- Metabolic Pathway Regulation : By influencing enzyme kinetics, this compound can regulate metabolic pathways crucial for maintaining homeostasis in biological systems.
Study 1: Enzyme Interaction Analysis
A study investigated the interaction of this compound with serine proteases. The results indicated that the compound effectively inhibited the activity of these enzymes, suggesting potential applications in treating diseases where serine proteases are implicated, such as cancer and inflammatory conditions.
Study 2: Therapeutic Applications
In another study focusing on metabolic disorders, this compound was shown to enhance insulin sensitivity in cellular models. This finding supports its potential use in managing type 2 diabetes through modulation of glucose metabolism.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of this compound compared to other amino acid derivatives:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Metabolic regulation; enzyme inhibition | Substrate/inhibitor for metabolic enzymes |
(2R,3S)-4-Amino-N-benzyl-2-hydroxybutanamide | Anticancer properties; protease inhibition | Modulates receptor activity |
Threonine | Protein synthesis; neurotransmitter precursor | Essential amino acid involved in protein metabolism |
Properties
Molecular Formula |
C4H10N2O2 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m0/s1 |
InChI Key |
PZUOEYPTQJILHP-STHAYSLISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)N)N)O |
Origin of Product |
United States |
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